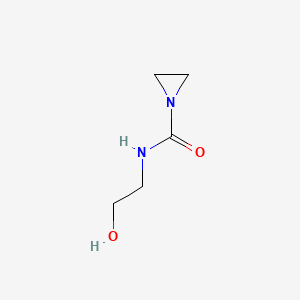

N-(2-Hydroxyethyl)aziridine-1-carboxamide

Description

Structural Significance of the Aziridine (B145994) Moiety in Organic Chemistry

Aziridines are three-membered heterocyclic compounds containing one nitrogen atom. mdpi.com The defining feature of the aziridine ring is its significant ring strain, a consequence of its bond angles being compressed to approximately 60° from the ideal 109.5° for sp³-hybridized atoms. wikipedia.orgwikipedia.org This strain energy, estimated to be around 27 kcal/mol, makes aziridines highly reactive intermediates in organic synthesis. researchgate.net They are considered valuable and versatile building blocks because this inherent strain facilitates a variety of ring-opening reactions when treated with nucleophiles, leading to the formation of diverse and often complex nitrogen-containing molecules. mdpi.comresearchgate.netrsc.orgresearchgate.net

The stability and reactivity of the aziridine ring are heavily influenced by the substituent attached to the nitrogen atom. mdpi.comnih.gov Depending on whether this substituent is electron-donating or electron-withdrawing, the aziridine is classified as "non-activated" or "activated," respectively, which in turn dictates its reaction pathways. mdpi.comnih.gov Due to their high reactivity, aziridines serve as precursors for a wide range of compounds, including amino acids, alkaloids, and other biologically active molecules. rsc.orgresearchgate.netnih.gov

Role of the Carboxamide Functional Group in Chemical Reactivity

The carboxamide functional group consists of a carbonyl group bonded to a nitrogen atom. jocpr.com A key feature of the amide bond is its resonance stabilization. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, creating a partial double bond character between the carbon and nitrogen atoms. libretexts.org This resonance has several important consequences:

Reduced Reactivity: It decreases the electrophilicity of the carbonyl carbon, making amides one of the least reactive carboxylic acid derivatives toward nucleophilic acyl substitution. libretexts.orglibretexts.org

Structural Stability: The amide bond is exceptionally stable, a property crucial to the structure of peptides and proteins. jocpr.com

Hydrogen Bonding: The presence of the N-H bond and the carbonyl oxygen allows carboxamides to act as both hydrogen bond donors and acceptors, a critical feature for creating higher-order structures in biological systems and supramolecular chemistry. jocpr.com

While inherently stable, amides can undergo reactions under specific conditions. For instance, upon activation with certain reagents, they can be converted into highly versatile electrophilic species. acs.org

Overview of Research Trajectories for Aziridine and Carboxamide-Containing Compounds

Research involving aziridine and carboxamide compounds is extensive and follows several key trajectories, primarily driven by their utility in synthesis and medicinal chemistry.

Aziridine Research:

Synthetic Intermediates: A major focus is the use of aziridines as versatile building blocks. Their ring-opening reactions provide stereocontrolled access to 1,2-amino-functionalized products, which are valuable in the synthesis of complex natural products and pharmaceuticals. mdpi.comresearchgate.netresearchgate.net

Catalysis: The development of new catalytic methods for the synthesis of aziridines (aziridination) and for their subsequent transformations is an active area of research. rsc.orgresearchgate.net

Biologically Active Molecules: Many natural products and synthetic compounds containing the aziridine ring exhibit significant pharmacological activities, including antitumor and antibacterial properties. researchgate.netresearchgate.netnih.gov This has made them important scaffolds in drug discovery.

Carboxamide Research:

Medicinal Chemistry: Carboxamides are a cornerstone of drug discovery, found in a vast number of pharmaceutical agents. jocpr.comresearchgate.netnih.gov Research often focuses on designing and synthesizing novel carboxamide derivatives as potential therapeutic agents targeting a wide range of diseases. researchgate.netnih.gov

Materials Science: The stability and hydrogen-bonding capabilities of the carboxamide group are exploited in the development of advanced materials like polymers, liquid crystals, and sensors. jocpr.com

Peptide and Protein Chemistry: Carboxamides are fundamental to peptide synthesis and are used to modify peptides to enhance their stability and therapeutic properties. jocpr.com

N-(2-Hydroxyethyl)aziridine-1-carboxamide within the Landscape of Functionalized Aziridines

This compound integrates the distinct chemical characteristics of its functional groups into a single molecule, positioning it as a potentially valuable, functionalized building block.

An "Activated" Aziridine: The electron-withdrawing nature of the carboxamide group attached directly to the aziridine nitrogen "activates" the ring. This activation makes the ring's carbon atoms more electrophilic and thus more susceptible to attack by nucleophiles compared to non-activated aziridines. nih.govclockss.org This suggests that the compound could readily undergo regioselective ring-opening reactions.

A Multifunctional Scaffold: The molecule possesses three distinct points of reactivity: the electrophilic aziridine ring, the carboxamide linkage, and the terminal hydroxyl group. The hydroxyl group provides a handle for further synthetic modifications, such as esterification or etherification, allowing for the attachment of other molecular fragments.

Synthetic Potential: The synthesis of related N-β-hydroxyethylaziridines has been achieved through the ring-opening of epoxides with aziridine (or its in-situ generated equivalent). organic-chemistry.orgnih.gov this compound can be viewed as a derivative of 1-aziridineethanol, a known compound. nih.gov Its structure suggests it could serve as a precursor to more complex molecules, such as substituted β-amino alcohols or other heterocyclic systems, which are important in medicinal chemistry. nih.gov The presence of the aziridine-carboxamide structure is also found in compounds investigated as potential enzyme inhibitors. tandfonline.com

The combination of a reactive, activated aziridine ring with additional functional handles makes this compound an interesting, albeit specialized, target for synthetic exploration.

Data Tables

Table 1: General Properties of Constituent Functional Groups

| Functional Group | Key Structural Feature | Primary Reactivity |

| Aziridine | Three-membered nitrogen heterocycle with significant ring strain (~27 kcal/mol). researchgate.net | Susceptible to nucleophilic ring-opening reactions. wikipedia.org Can act as an alkylating agent. wikipedia.org |

| Carboxamide | Carbonyl group bonded to a nitrogen atom; exhibits resonance stabilization. libretexts.org | Generally low reactivity at the carbonyl carbon. libretexts.org Can participate in hydrogen bonding. jocpr.com |

| Primary Alcohol | Hydroxyl (-OH) group attached to a primary carbon. | Can be oxidized or undergo substitution reactions (e.g., esterification, etherification). |

Table 2: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 1-Aziridineethanol (N-(2-Hydroxyethyl)aziridine) nih.gov | Aziridine wikipedia.org |

| Molecular Formula | C₅H₁₀N₂O₂ | C₄H₉NO | C₂H₅N |

| Molar Mass | 130.14 g/mol | 87.12 g/mol | 43.07 g/mol |

| Appearance | Data not available | Colorless liquid | Colorless oily liquid |

| Boiling Point | Data not available | Data not available | 56 °C |

| Melting Point | Data not available | Data not available | -77.9 °C |

| Solubility in Water | Predicted to be soluble | Data not available | Miscible |

| IUPAC Name | This compound | 2-(aziridin-1-yl)ethanol | Aziridine |

Note: Specific experimental data for this compound is not widely available in the cited literature. Properties are inferred from its structure and comparison with related compounds.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxyethyl)aziridine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c8-4-1-6-5(9)7-2-3-7/h8H,1-4H2,(H,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMXRIRIKJCDRSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes

Strategies for the Formation of the Aziridine-1-carboxamide Scaffold

The formation of the aziridine-1-carboxamide structure is a critical step that can be achieved through several synthetic routes. These strategies generally involve either the direct coupling of components to form the amide bond on a pre-existing aziridine (B145994) ring or the construction of the aziridine ring from acyclic precursors.

Direct Synthesis Approaches Involving Carboxylic Acids and Amines

A prevalent method for forming the aziridine-1-carboxamide linkage is through the coupling of a free N-H aziridine or an aziridine amine with a carboxylic acid. acs.org This approach is a standard amide bond formation reaction and often employs coupling reagents to facilitate the reaction.

A common procedure involves dissolving the aziridine amine, a selected carboxylic acid, a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in a suitable solvent like DCM (Dichloromethane). acs.org The reaction mixture is typically stirred at room temperature to yield the corresponding aziridine amide. acs.org This two-step process, which includes the initial aziridination of an olefin followed by amide coupling, provides broad accessibility to a diverse range of substrates. acs.org

Another approach involves the polymerization of bis(N-carbonyl aziridine)s with dinucleophiles such as dicarboxylic acids. nsf.gov This reaction is driven by the nucleophilic ring-opening of the N-carbonyl aziridine to form amide linkages, demonstrating a method where a carboxylic acid reacts with a carbonyl aziridine derivative. nsf.gov

Table 1: Reagents for Direct Amide Coupling to form Aziridine-1-carboxamides

| Reactant 1 | Reactant 2 | Coupling Agent | Base | Solvent | Product |

| Aziridine amine | Carboxylic acid | HATU | DIPEA | DCM | Aziridine amide |

| bis(N-carbonyl aziridine) | Dicarboxylic acid | None (Base-catalyzed) | Base | Varies | Poly(amide ester) |

Derivatization of Pre-formed Aziridine-1-carboxamide Structures

Once the aziridine-1-carboxamide scaffold is formed, it can undergo further derivatization, although these reactions often involve the ring-opening of the strained aziridine. The reactivity of the aziridine ring dictates the course of subsequent transformations.

For instance, N,N-Dimethylaziridine-2-carboxamides can react selectively with organolithium reagents at the amide carbonyl group at low temperatures (−78 °C) to produce 2-aziridinylketones without affecting the aziridine ring. nih.gov However, the utility of aziridine-2-carboxamides often lies in their role as electrophiles where the aziridine ring is opened by nucleophiles. nih.gov For example, the ABn-derivatized p-Ns-aziridine-2-carboxamide can be coupled with various carbohydrate hemiacetals, leading to ring-opened products that can then be further derivatized at the N- and C-termini. nih.gov

In some cases, derivatization can lead to cleavage of protecting groups on the aziridine nitrogen. The reaction of an N-Boc protected aziridine amide with an excess of phenyllithium (B1222949) can result in the cleavage of the Boc group, yielding the free NH-aziridine. nih.gov The polymerization of bis(N-carbonyl aziridine)s with dinucleophiles like diphenols and dithiols also represents a form of derivatization, yielding poly(amide ether)s and poly(amide sulfide)s, respectively. nsf.gov

Construction of N-(2-Hydroxyethyl)aziridine Moieties

The synthesis of the N-(2-hydroxyethyl)aziridine portion of the target molecule is a key challenge, addressed by several distinct synthetic methodologies. These methods are crucial for creating precursors used in the synthesis of biologically important compounds. nih.gov

Regioselective Ring-Opening of Epoxides with Ethyleneimine or its Precursors

A highly effective method for synthesizing N-(2-hydroxyethyl)aziridines involves the regioselective ring-opening of epoxides with ethyleneimine (aziridine). nih.govorganic-chemistry.org Due to the high toxicity and instability of ethyleneimine, a safer and more convenient approach is to generate it in situ from precursors like 2-chloroethylamine (B1212225) hydrochloride under basic conditions. nih.govorganic-chemistry.org

This reaction is typically carried out in an aqueous environment, for example, a water/dioxane solvent system. organic-chemistry.org The epoxide is treated with 2-chloroethylamine hydrochloride and a base, such as sodium hydroxide (B78521). The base facilitates the in situ formation of ethyleneimine, which then acts as a nucleophile, attacking one of the electrophilic carbons of the epoxide ring. nih.govorganic-chemistry.org The reaction exhibits high regioselectivity. For asymmetric epoxides, the nucleophilic attack generally occurs at the less sterically hindered carbon, consistent with an S(_N)2 mechanism. organic-chemistry.orglibretexts.org This method has been successfully applied to a variety of substituted epoxides, providing the desired N-β-hydroxyethylaziridine intermediates in good yields. nih.govorganic-chemistry.org

Table 2: Ring-Opening of Various Epoxides with in situ Generated Ethyleneimine

| Epoxide Substrate | Reagents | Temperature | Solvent | Yield (%) |

| Benzyl (B1604629) (S)-(+)-glycidyl ether | 2-chloroethylamine HCl, NaOH | 90 °C | Water/Dioxane | 67 |

| Styrene oxide | 2-chloroethylamine HCl, NaOH | 90 °C | Water/Dioxane | 65 |

| 1,2-Epoxy-3-phenoxypropane | 2-chloroethylamine HCl, NaOH | 90 °C | Water/Dioxane | 71 |

| Cyclohexene oxide | 2-chloroethylamine HCl, NaOH | 90 °C | Water/Dioxane | 62 |

Data sourced from Kim et al., 2006. nih.govorganic-chemistry.org

Intramolecular Ring-Closure Reactions of Amino Alcohols

The intramolecular cyclization of 1,2-amino alcohols is a fundamental and stereospecific strategy for synthesizing aziridines. clockss.org This method, often referred to as the Wenker synthesis, involves converting the hydroxyl group of an amino alcohol into a good leaving group, followed by an intramolecular nucleophilic substitution by the amine. clockss.orgorganic-chemistry.org

A common procedure involves the treatment of a 2-amino alcohol with chlorosulfonic acid to form the corresponding hydrogen sulfate (B86663) ester. organic-chemistry.org Subsequent treatment with a base, such as sodium hydroxide or even the milder sodium carbonate, induces cyclization to the aziridine. This improved, mild variation is particularly suitable for amino alcohols that are unstable in hot sulfuric acid. organic-chemistry.org Alternative one-pot procedures transform 2-amino alcohols directly into N-tosyl aziridines by tosylation and subsequent in-situ cyclization with a base like potassium hydroxide or potassium carbonate. organic-chemistry.org The geometry of the reaction requires the amine and the leaving group to adopt a trans coplanar arrangement for the S(_N)2 displacement to occur efficiently. clockss.org

Aziridination of Olefins

Direct aziridination of olefins represents a powerful atom-economic approach to construct the aziridine ring. nih.govrice.edu This method involves the transfer of a nitrogen atom from an aminating agent to an alkene. A variety of catalytic systems have been developed to achieve this transformation efficiently and selectively.

One notable method is the rhodium(II)-catalyzed direct N-H aziridination of unactivated olefins using hydroxylamine-O-sulfonic acid (HOSA) as an inexpensive and readily available nitrogen source. rice.edu This reaction proceeds at ambient temperature and is tolerant of a range of functional groups, converting diverse olefins into the corresponding N-H aziridines in good to excellent yields. rice.edu The direct formation of N-H aziridines is highly desirable as it avoids the need for subsequent deprotection steps and allows for easy derivatization to virtually any N-substituted aziridine. rice.edu

Other approaches utilize different nitrene precursors. For example, azoxy-triazenes can serve as nitrogen atom sources under visible light for the aziridination of both activated and unactivated alkenes, avoiding the need for external oxidants or transition metals. nih.gov Additionally, Rh₂(II)-catalyzed reactions using anilines as nonactivated N-atom precursors in the presence of an iodine(III) oxidant can produce N-aryl aziridines stereospecifically. nih.gov While these methods provide general access to aziridines, the synthesis of a specific N-(2-hydroxyethyl)aziridine would require either a suitably functionalized olefin or aminating agent, or post-aziridination modification.

Transformations from Haloamines and Related Precursors

The formation of the aziridine ring via intramolecular cyclization of haloamines is a fundamental and widely utilized method. wikipedia.org This process, often referred to as the Gabriel-type synthesis, involves the intramolecular nucleophilic substitution of a halide by an amino group. In a typical reaction, a β-haloamine is treated with a base to facilitate the ring closure.

A related and highly relevant pathway for the synthesis of N-(2-Hydroxyethyl)aziridine-1-carboxamide would involve the cyclization of a suitable precursor derived from an amino alcohol. The Wenker synthesis and its modifications provide a robust framework for such transformations. nih.govorganic-chemistry.org In this approach, a vicinal amino alcohol is first converted to its corresponding sulfuric acid ester. Subsequent treatment with a strong base induces elimination and intramolecular cyclization to yield the aziridine. nih.gov For the target molecule, a plausible precursor would be N-(2-chloroethyl)-N'-(2-hydroxyethyl)urea, which upon treatment with a base, would undergo intramolecular cyclization to furnish this compound.

The stereoselectivity of these cyclizations can be influenced by the substitution pattern of the haloamine precursor. For instance, the synthesis of N-alkylaziridines from N-chloroamines has been shown to proceed with stereoselectivity, yielding both cis- and trans-isomers depending on the reaction conditions and substrate structure. nih.gov

Stereoselective Approaches to this compound and its Derivatives

The synthesis of chiral aziridines is of significant interest due to their utility as versatile building blocks in asymmetric synthesis. scielo.br Stereoselective methods are crucial for obtaining enantiomerically pure this compound and its derivatives.

Enantioselective Synthesis Utilizing Chiral Auxiliaries

Chiral auxiliaries are commonly employed to induce enantioselectivity in the synthesis of aziridines. These auxiliaries are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical outcome of a reaction, and are subsequently removed.

One strategy involves the use of a chiral auxiliary attached to the nitrogen atom of the aziridine precursor. For example, in the context of aziridination of olefins, chiral ligands can be used to create a chiral environment around a metal catalyst, thereby influencing the facial selectivity of the nitrene addition to the double bond. sci-hub.se While not directly applied to the target molecule, this principle can be adapted. A chiral auxiliary could be appended to a precursor, such as a chiral amine used in the formation of a haloamine intermediate, to control the stereochemistry of the subsequent cyclization.

Another approach involves the use of chiral organocatalysts, such as tetrahydrothiophene-based chiral sulfides, for the asymmetric aziridination of imines. rsc.org This method has been successful in producing diaryl aziridines with high enantioselectivity. The application of such a catalyst to a suitable imine precursor could potentially lead to the enantioselective synthesis of a protected form of this compound.

The following table summarizes some examples of chiral auxiliaries and ligands used in the enantioselective synthesis of aziridines.

| Chiral Auxiliary/Ligand | Reaction Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Evans bis-oxazoline ligand | Copper-catalyzed intramolecular aziridination | Substituted aziridines | Not specified | sci-hub.se |

| (1R,2R)-N-(para-toluenesulfonyl)-1,2-ethylenediamine | Ruthenium(II)-catalyzed asymmetric transfer hydrogenation | Monosubstituted aziridines | up to 99% | scielo.br |

| (thiolan-2-yl)diarylmethanol benzyl ether | Organocatalytic imino Corey–Chaykovsky reaction | Diaryl aziridines | 95–98% | rsc.org |

Control of Diastereoselectivity in Aziridine Ring Formation

The control of diastereoselectivity is crucial when the aziridine ring is formed in a molecule that already contains one or more stereocenters, or when multiple stereocenters are generated during the reaction. The diastereoselectivity of aziridination reactions can often be controlled by the stereochemistry of the starting materials or by the choice of reagents and reaction conditions.

For instance, the reaction of N-tosyl imines with in situ generated iodomethyllithium has been shown to be a general method for the synthesis of aziridines, and when a chiral aldimine derived from phenylalaninal (B8679731) was used, the reaction proceeded with high diastereoselectivity. organic-chemistry.org Similarly, the reaction of imines with ethyl diazoacetate in the presence of a catalytic amount of Bi(OTf)3 can produce aryl aziridine carboxylates with excellent cis-diastereoselectivity. organic-chemistry.org

In the context of this compound, if a chiral precursor containing the 2-hydroxyethyl moiety is used, the diastereoselectivity of the aziridine ring formation would be of paramount importance. The relative stereochemistry of the substituents on the aziridine ring can be influenced by factors such as the geometry of the precursor and the mechanism of the cyclization or addition reaction. For example, rhodium-catalyzed aziridination of unactivated alkenes can lead to the formation of cis-aziridines with high diastereomeric ratios. nih.gov

The following table presents examples of diastereoselective aziridination reactions.

| Reaction | Substrate | Catalyst/Reagent | Diastereomeric Ratio (d.r.) | Reference |

| Aziridination of Z-alkene | Z-alkene | Planar chiral rhodium indenyl catalyst | > 20:1 (cis) | nih.gov |

| Aziridination of imines | Chiral aldimine | Iodomethyllithium | High | organic-chemistry.org |

| Aziridination of imines | Aldimines | Bi(OTf)3 / Ethyl diazoacetate | High (cis) | organic-chemistry.org |

Advanced Synthetic Techniques and Catalytic Systems

Modern synthetic chemistry offers a range of advanced techniques and catalytic systems that can be applied to the synthesis of aziridines with high efficiency, selectivity, and functional group tolerance. These methods often provide milder reaction conditions and broader substrate scope compared to traditional methods.

Catalytic aziridination of alkenes is a powerful strategy for the direct construction of the aziridine ring. nih.gov Various transition metal catalysts, including those based on rhodium, nih.govlibretexts.org copper, organic-chemistry.org manganese, libretexts.org and ruthenium, libretexts.org have been developed for this purpose. For example, rhodium(II) carboxylate complexes are effective catalysts for the aziridination of olefins using anilines as the nitrogen source in the presence of an iodine(III) reagent. nih.gov This method is stereospecific and diastereoselective.

Organic photosensitized aziridination of alkenes under visible light represents a metal-free approach. rsc.org In this method, a triplet nitrene is generated in situ from a commercially available azide (B81097) through energy transfer from a photocatalyst. This technique has a broad substrate scope and can be used for the late-stage modification of complex molecules.

Furthermore, substrate-directed approaches can provide excellent control over enantioselectivity. A recently developed method for the enantioselective aziridination of alkenyl alcohols utilizes a chiral cation to control the asymmetric nitrene transfer. acs.org This strategy is inspired by the success of substrate-directed epoxidations and is applicable to a variety of alkene substitution patterns.

The table below highlights some advanced catalytic systems for aziridination.

| Catalyst System | Nitrene Source | Substrate | Key Features | Reference |

| Rhodium(II) carboxylate | Anilines / Iodine(III) reagent | Olefins | Stereospecific, chemo- and diastereoselective | nih.gov |

| Chiral Mn-salen | Not specified | Alkenes | Enantioselective (up to 94% ee) | libretexts.org |

| Chiral Ru(salen)(CO) | 2-(trimethylsilyl)ethanesulfonyl (SES) azide | Conjugated alkenes | High enantioselectivity | libretexts.org |

| 4DPAIPN (photocatalyst) | Tosyl azide | Alkenes | Metal-free, visible light-induced | rsc.org |

| Chiral cation / Rh2(esp)2 | Quinoline-containing substrate | Alkenyl alcohols | Substrate-directed, enantioselective | acs.org |

Reaction Mechanisms and Chemical Transformations

Reactivity Governed by the Strained Aziridine (B145994) Ring

The aziridine ring is an electrophilic hub, readily undergoing reactions that relieve its inherent strain. nih.gov The presence of the electron-withdrawing carboxamide group on the nitrogen atom "activates" the ring, enhancing the electrophilicity of the ring carbons and making it more susceptible to attack compared to non-activated N-alkyl or N-aryl aziridines. clockss.orgbaranlab.org

Due to its significant ring strain, the aziridine moiety is a prime target for nucleophiles. wikipedia.orgnih.gov These ring-opening reactions are synthetically valuable as they lead to the formation of 1,2-difunctionalized amine derivatives. A wide array of nucleophiles can initiate this process, attacking one of the electrophilic carbon atoms of the aziridine ring. This attack results in the cleavage of a carbon-nitrogen bond and the formation of a stable, acyclic product.

Common nucleophiles employed in these transformations include:

Oxygen Nucleophiles: Alcohols and water can open the ring, particularly under catalytic conditions, to yield amino ether or amino alcohol derivatives. ias.ac.innih.gov The hydrolysis of N-acylaziridines in pure water, for instance, leads to the formation of amidoalcohols. ias.ac.in

Sulfur Nucleophiles: Thiols are particularly effective for opening the aziridine ring, often proceeding with high regioselectivity. researchgate.net

Nitrogen Nucleophiles: Amines and hydrazines readily react with activated aziridines to produce 1,2-diamine derivatives. researchgate.netrsc.org

Carbon Nucleophiles: Organometallic reagents, such as organolithium and organocuprate compounds, are effective for forming new carbon-carbon bonds via aziridine ring-opening. wikipedia.org

Halide Nucleophiles: Halide ions can also serve as nucleophiles, leading to the formation of halo-amines.

The general mechanism involves the direct attack of the nucleophile on a ring carbon, followed by the breaking of the C-N bond, with the nitrogen atom acting as the leaving group that remains tethered to the rest of the molecule.

The rate and scope of nucleophilic ring-opening can be significantly enhanced by acid catalysis. Both Brønsted and Lewis acids can be employed to activate the aziridine ring further. ias.ac.in The acid coordinates to or protonates the aziridine nitrogen, which drastically increases the electrophilicity of the ring carbons and makes the ring susceptible to attack by even weak nucleophiles like water or alcohols. organic-chemistry.orgrsc.org

In the presence of a strong acid like sulfuric acid, N-acylaziridines can undergo isomerization to form oxazolines. ias.ac.in This transformation proceeds through a ring-opened carbocationic intermediate which then cyclizes via intramolecular attack by the carbonyl oxygen. The reaction pathway—whether it leads to a direct ring-opening product (amidoalcohol) or an isomerized product (oxazoline)—can depend on the reaction conditions, such as the concentration of the acid. ias.ac.in

The regioselectivity and stereochemistry of aziridine ring-opening are critical aspects of its synthetic utility.

Regiochemistry: In an unsubstituted aziridine core like that of N-(2-Hydroxyethyl)aziridine-1-carboxamide, the two carbon atoms of the ring are chemically equivalent, so regioselectivity is not a concern. However, for substituted N-acylaziridines, the outcome is highly predictable. Under neutral or basic conditions, the reaction typically follows an SN2-type mechanism, where the nucleophile attacks the less sterically hindered carbon atom. illinois.eduresearchgate.net In acid-catalyzed reactions, the regioselectivity can be more complex. The protonated aziridine may open via a mechanism with significant SN1 character, leading to preferential attack at the carbon atom that can better stabilize a positive charge. baranlab.org

Stereochemistry: Nucleophilic ring-opening of aziridines is generally a stereospecific process. Consistent with an SN2 mechanism, the reaction proceeds with inversion of stereochemistry at the center of nucleophilic attack. illinois.edu This stereochemical fidelity allows for the transfer of chirality from an enantiomerically pure aziridine to the resulting acyclic product, which is a cornerstone of its use in asymmetric synthesis.

Table 1: Summary of Aziridine Ring-Opening Reactions

| Reaction Type | Catalyst/Conditions | Typical Nucleophiles | Product Type |

|---|---|---|---|

| Nucleophilic Opening | Neutral or Basic | R-OH, R-SH, R-NH₂, R₂CuLi | β-substituted amides |

| Acid-Catalyzed Opening | H₂SO₄, Lewis Acids (e.g., BF₃·OEt₂) | H₂O, R-OH | β-substituted amides |

| Isomerization | Concentrated H₂SO₄ | (Intramolecular) | Oxazolines |

Chemical Transformations Involving the Carboxamide Functional Group

While the reactivity of the aziridine ring is dominant, the carboxamide moiety also influences the molecule's properties and can undergo its own set of chemical transformations.

The nitrogen atom of the carboxamide group in this compound is generally considered non-nucleophilic. The lone pair of electrons on the nitrogen is delocalized through resonance with the adjacent carbonyl group. This resonance stabilization significantly reduces the basicity and nucleophilicity of the nitrogen atom compared to that of an acyclic amine. baranlab.org Consequently, the primary reactive sites for nucleophilic attack on the molecule are the electrophilic carbons of the strained aziridine ring, not the carboxamide nitrogen. While the nitrogen can be protonated under strongly acidic conditions, it does not typically function as a nucleophile in chemical reactions.

The carboxamide group itself can be chemically modified, although these reactions often require more forcing conditions than the ring-opening of the highly reactive aziridine.

Hydrolysis: The amide bond can be cleaved under acidic or basic hydrolytic conditions. ias.ac.in Acid hydrolysis would likely protonate the aziridine nitrogen, catalyzing a ring-opening reaction by water to form a diol-amine derivative alongside the cleavage of the amide. Basic hydrolysis would attack the carbonyl carbon, cleaving the N-acyl bond to potentially yield aziridine (which might further react under basic conditions) and the corresponding carboxylate salt.

Reduction: The carbonyl group of the carboxamide can be reduced using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction would convert the carboxamide into an amine, yielding N-ethyl-N'-(2-hydroxyethyl)aziridine. This transformation provides a pathway to N-alkylated aziridines from N-acylated precursors.

Table 2: Potential Modifications of the Carboxamide Moiety

| Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|

| Hydrolysis | H₃O⁺ or NaOH(aq) | Cleavage of the N-acyl bond |

| Reduction | LiAlH₄ | N-alkylation (N-ethyl group) |

Intermolecular and Intramolecular Reaction Pathways

The reactivity of the aziridine moiety allows for a diverse range of both intermolecular and intramolecular reactions, leading to the formation of complex nitrogen-containing molecules.

Aziridine derivatives are fundamental building blocks in the synthesis of more complex heterocyclic systems. researchgate.net The inherent strain of the aziridine ring facilitates reactions where the ring is opened and subsequently undergoes cyclization, often in the presence of a catalyst, to form larger, more stable heterocycles. researchgate.net This strategy is a cornerstone of heterocyclic chemistry.

One of the primary methods for forming the aziridine ring itself is through the intramolecular cyclization of 1,2-amino alcohol precursors. clockss.org In this process, the hydroxyl group is converted into a good leaving group, allowing the amine's lone pair of electrons to displace it in an intramolecular nucleophilic substitution, thus forming the three-membered ring. clockss.org

Once formed, these aziridine derivatives serve as precursors for a wide array of larger heterocycles. Research has demonstrated their application in the synthesis of four-, five-, six-, and even seven-membered heterocyclic compounds, including: researchgate.net

Azetidines

Pyrroles and Pyrrolidines

Piperidines

Morpholines

Azepanes

The transformation of aziridines into these varied structures underscores their importance as versatile intermediates in synthetic organic chemistry. clockss.orgresearchgate.net The use of iron-based catalysts has also been explored to facilitate such intermolecular and intramolecular cyclization reactions for producing N-heterocycles. researchgate.net

Table 1: Examples of Heterocycles Synthesized from Aziridine Precursors

| Precursor Class | Resulting Heterocycle | Reaction Type | Reference |

| Aziridines | Azetidines, Pyrroles, Piperidines, Morpholines, Azepanes | Ring expansion / Cyclization | researchgate.net |

| 2-Azidocyclohexenyl methanesulfonate | Aziridine | Intramolecular nucleophilic substitution | clockss.org |

| N-alkyl aziridines | Triazines | [3+3]-annulation | researchgate.net |

Aziridine derivatives are known to undergo several types of rearrangement reactions, often catalyzed, to yield structurally diverse products. A notable example is the cascade-type reaction of specific 2-(aryloxyprop-1-ynyl)aziridines. researchgate.net Catalyzed by gold salts, these compounds can undergo a Friedel–Crafts type intramolecular rearrangement followed by cyclization, ultimately forming complex spiro[isochroman-4,2'-pyrrolines]. researchgate.net

Another relevant transformation is the Baldwin rearrangement, which describes the ring-closing reactions of various molecules. In a related context, this principle has been applied to the transformation of 5-membered ring substrates, such as 4-isoxazolines, which can rearrange to form 3-arylated aziridines. nih.gov

Mechanistic Investigations of Cross-linking Reactions

Polyfunctional aziridines, a class to which derivatives of this compound belong, are effective cross-linking agents for polymers containing acid functionality, such as acrylic emulsions and polyurethane dispersions. polyaziridine.com The cross-linking mechanism is acid-catalyzed and proceeds via nucleophilic ring-opening of the aziridine. polyaziridine.com

The key steps of the mechanism are as follows:

Protonation/Activation : The reaction is initiated by an active hydrogen, typically from a carboxylic acid group on the polymer backbone. polyaziridine.com

Nucleophilic Attack : The activated hydrogen attacks the nitrogen atom of the aziridine ring. polyaziridine.com

Ring-Opening : This attack leads to the opening of the strained three-membered ring, forming a stable covalent bond between the polymer and the aziridine cross-linker. polyaziridine.com

Network Formation : As the aziridine molecule can be polyfunctional (containing multiple aziridine rings) and the polymer has multiple carboxylic acid sites, a dense cross-linked network is formed. polyaziridine.com

This cross-linking process significantly enhances the physical and chemical properties of the resulting material, including its durability and resistance. polyaziridine.com The reaction can occur at ambient conditions as the system dries and the pH level drops, though it can be accelerated with the application of heat. polyaziridine.com

Table 2: Mechanistic Steps of Aziridine Cross-linking

| Step | Description | Key Species Involved | Catalyst/Condition | Reference |

| 1 | Activation | Active hydrogen from carboxylic acid (-COOH) | Acidic environment (lowering pH) | polyaziridine.com |

| 2 | Nucleophilic Attack | Carboxylic acid, Aziridine nitrogen | Ambient or elevated temperature | polyaziridine.com |

| 3 | Ring-Opening & Covalent Bond Formation | Aziridine ring opens, forming a new C-N or C-O bond | - | polyaziridine.com |

| 4 | Network Formation | Polyfunctional aziridine, Multi-functional polymer | - | polyaziridine.com |

Studies on the Stability and Reactivity of Aziridine Compounds

The stability and reactivity of aziridine compounds are intrinsically linked to their structure, particularly the substituent on the nitrogen atom and the surrounding chemical environment. clockss.orgresearchgate.net While N-H aziridine-2-carboxylates are noted to be generally bench-stable, many N-protected aziridines are less stable and can undergo undesired side reactions like ring-opening. chemrxiv.org

The reactivity of non-activated aziridines—those without a strong electron-withdrawing group on the nitrogen—is highly dependent on pH. Studies on aziridine-2-carboxamide, a close structural analog, show that nucleophilic ring-opening reactions with nitrogen (N-) and oxygen (O-) nucleophiles require acidic conditions for the reaction to proceed. researchgate.net This is because acid catalysis is necessary to protonate the ring, making it more susceptible to nucleophilic attack. researchgate.net

In contrast, the reaction with sulfur (S-) nucleophiles, such as those found in cysteine proteases, occurs at a significantly higher rate and appears to be independent of pH. researchgate.net This differential reactivity is a key aspect of their chemical profile. The ring-opening reaction generally proceeds through a stereospecific SN2 mechanism. clockss.org

Table 3: Reactivity of Aziridine-2-carboxamide with Nucleophiles

| Nucleophile Type | Reactivity Condition | Reaction Rate | Reference |

| N-Nucleophiles | Acidic solution required | Moderate (with catalysis) | researchgate.net |

| O-Nucleophiles | Acidic solution required | Moderate (with catalysis) | researchgate.net |

| S-Nucleophiles | pH-independent | Significantly higher | researchgate.net |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the electronic structure of N-(2-Hydroxyethyl)aziridine-1-carboxamide. Methods like Density Functional Theory (DFT) are commonly employed to analyze the distribution of electron density, molecular orbitals, and the nature of chemical bonds within the molecule.

The presence of the electron-withdrawing N-acyl group significantly influences the electronic environment of the aziridine (B145994) ring. nih.gov This is in contrast to non-activated aziridines, such as those with N-alkyl substituents. nih.gov The nitrogen atom of the aziridine ring becomes less basic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group of the carboxamide. This decreased basicity is a consequence of the increased s-character of the nitrogen's free electron pair. wikipedia.org

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify the charge distribution across the molecule. It is anticipated that the nitrogen atom of the aziridine ring will possess a partial positive charge, while the oxygen atoms of the carbonyl and hydroxyl groups will exhibit significant partial negative charges. The carbon atoms of the aziridine ring are expected to be electrophilic, a key feature dictating the molecule's reactivity towards nucleophiles.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's reactivity. For N-acyl aziridines, the LUMO is typically localized on the aziridine ring, particularly on the C-N bonds, rendering them susceptible to nucleophilic attack. The HOMO, conversely, is often associated with the lone pairs of the oxygen and nitrogen atoms. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

| Property | Predicted Characteristic | Influencing Factor |

|---|---|---|

| Nitrogen Basicity (Aziridine) | Low | Electron-withdrawing N-acyl group nih.gov |

| Charge on Aziridine Carbons | Electrophilic | Ring strain and N-acyl group |

| LUMO Localization | Primarily on aziridine C-N bonds | Susceptibility to nucleophilic attack |

| HOMO Localization | Oxygen and Nitrogen lone pairs | Sites for electrophilic interaction |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving this compound, particularly its characteristic ring-opening reactions. mdpi.com Due to the significant ring strain of approximately 27 kcal/mol, aziridines readily undergo reactions with various nucleophiles. acs.org

DFT calculations can be used to map the potential energy surface for the reaction of this compound with a nucleophile. This allows for the identification of transition states, which are the highest energy points along the reaction coordinate, and intermediates. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.

For N-acyl aziridines, the ring-opening reaction with a nucleophile typically proceeds via an SN2-type mechanism. acs.org Computational studies on similar systems have shown that the nucleophile attacks one of the electrophilic carbon atoms of the aziridine ring, leading to the cleavage of a C-N bond. benthamdirect.com The regioselectivity of this attack (i.e., which carbon is attacked) is influenced by steric and electronic factors of both the aziridine and the nucleophile. Theoretical models can predict the preferred reaction pathway by comparing the activation energies of the different possible transition states. researchgate.net

For instance, in the reaction with a nucleophile, two primary pathways for ring-opening exist. Computational modeling can determine the transition state structures and their corresponding energies for both pathways. The pathway with the lower activation energy will be the kinetically favored one. These calculations often reveal that the stereochemistry of the reaction proceeds with an inversion of configuration at the carbon center being attacked, which is characteristic of an SN2 mechanism. acs.org

| Computational Aspect | Information Gained | Significance |

|---|---|---|

| Potential Energy Surface Mapping | Identification of transition states and intermediates researchgate.net | Understanding the step-by-step mechanism |

| Activation Energy Calculation | Prediction of reaction rates and kinetic favorability acs.org | Determining the most likely reaction outcome |

| Transition State Geometry | Elucidation of bond-breaking and bond-forming processes researchgate.net | Insight into the stereochemical course of the reaction acs.org |

Prediction of Reactivity Parameters and Selectivity

Conceptual DFT provides a framework for predicting the reactivity and selectivity of this compound using various calculated parameters. These reactivity indices are derived from the electronic structure of the molecule and can offer valuable insights without the need for full reaction pathway modeling.

Key reactivity parameters include:

Fukui Functions: These indicate the most likely sites for nucleophilic and electrophilic attack. For this compound, the Fukui function for nucleophilic attack (f+) is expected to be highest at the two carbon atoms of the aziridine ring, confirming their electrophilic nature.

Local Softness: This parameter is related to the Fukui function and helps in predicting the regioselectivity of reactions, especially in cases where both steric and electronic effects are at play.

These parameters are particularly useful for predicting the regioselectivity of the aziridine ring-opening. In unsymmetrically substituted aziridines, the nucleophile can attack either of the two ring carbons. By calculating the local reactivity indices for each carbon atom, it is possible to predict which site is more susceptible to nucleophilic attack. Generally, the attack occurs at the less sterically hindered carbon atom, but electronic effects can sometimes override steric considerations. researchgate.net

| Parameter | Predicted Outcome | Implication |

|---|---|---|

| Fukui Function (f+) | Highest values on aziridine carbons | Confirms electrophilic sites for nucleophilic attack |

| Local Softness | Differential values for the two aziridine carbons | Predicts regioselectivity of ring-opening reactions researchgate.net |

| Global Electrophilicity Index (ω) | Relatively high value | Indicates a strong tendency to accept electrons |

Conformational Analysis and Stereochemical Characterization through Simulations

The conformational flexibility of this compound, arising from the rotation around several single bonds, can be effectively studied using computational simulations. Molecular mechanics and DFT calculations can be used to identify the stable conformers and to determine their relative energies.

The key rotatable bonds are the C-N bond of the carboxamide, the C-C bond of the ethyl group, and the C-O bond of the hydroxyl group. The rotation around the amide C-N bond is known to have a significant energy barrier, leading to the possible existence of cis and trans rotamers. nih.gov For N-acyl aziridines, the trans conformation is generally favored to minimize steric hindrance.

The orientation of the 2-hydroxyethyl side chain is also crucial. Intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the carboxamide is a possibility that can stabilize certain conformations. Computational searches for the global minimum energy structure would involve systematically rotating these bonds and calculating the energy of each resulting conformation.

Furthermore, the aziridine ring itself can undergo nitrogen inversion, a process where the nitrogen atom and its substituents move through a planar transition state. The energy barrier for this inversion in N-acyl aziridines is significantly lower than in N-alkyl aziridines. researchgate.net

Applications in Advanced Organic Synthesis

N-(2-Hydroxyethyl)aziridine-1-carboxamide as a Strategic Building Block

The reactivity of this compound is dominated by the high ring strain of the three-membered aziridine (B145994) ring. The presence of the electron-withdrawing carboxamide group further activates the ring, making it highly susceptible to nucleophilic attack. This inherent reactivity allows for controlled ring-opening reactions, which, when combined with the functionality of the hydroxyethyl side chain, provides a powerful tool for constructing more complex molecular architectures. Aziridines are recognized as valuable building blocks in organic and medicinal chemistry, offering pathways to a wide range of nitrogen-containing biologically active compounds.

The dual functionality of this compound makes it an ideal starting material for the synthesis of various nitrogen-containing heterocycles. The molecule contains the necessary atoms and stereochemical potential to be elaborated into larger ring systems such as morpholines, isoquinolines, thiazinanes, and oxazolines.

Morpholine (B109124) and its derivatives are important structural motifs in medicinal chemistry and are present in numerous biologically active compounds. The synthesis of the morpholine ring system can be achieved through various routes, including those starting from 1,2-amino alcohols, epoxides, or aziridines.

This compound is a prime candidate for intramolecular cyclization to form morpholine derivatives. Under basic or acidic conditions, the pendant hydroxyl group can act as an internal nucleophile, attacking one of the electrophilic carbons of the activated aziridine ring. This intramolecular SN2 reaction would result in a ring-expansion, directly yielding a substituted morpholine, likely a morpholin-2-one derivative due to the carboxamide structure. A general approach involves a multicomponent Ugi reaction followed by cyclization via an intramolecular SN2 reaction to assemble morpholine structures.

Table 1: Examples of Morpholine Synthesis Strategies

| Starting Material Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| α-halo oxo-component, isocyanide, TMS-azide, 2-hydroxyethylamine | Two-step: 1. Ugi reaction 2. NaH, acetonitrile | 3,3-disubstituted morpholines |

The isoquinoline core is a fundamental scaffold in a vast number of natural products and pharmaceutical agents. Aziridines have been identified as versatile precursors for the synthesis of isoquinoline frameworks. The synthetic utility of this compound in this context would involve using the aziridine moiety as a masked β-aminoethyl group, which is a key component in classical isoquinoline syntheses like the Bischler-Napieralski or Pictet-Spengler reactions.

A plausible synthetic route would involve the initial ring-opening of the aziridine with an appropriate aromatic nucleophile (e.g., an organometallic reagent) or a two-step process involving Friedel-Crafts acylation followed by reduction. The resulting N-substituted β-phenylethylamine derivative, still containing the hydroxyethyl-carboxamide portion, could then undergo acid-catalyzed cyclization and dehydration to form the dihydroisoquinoline core, which can be subsequently aromatized. Modern methods often employ transition-metal-catalyzed C-H activation and annulation reactions to construct the isoquinoline ring system from simpler precursors.

Table 2: Modern Methods for Isoquinoline Synthesis

| Reactants | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|

| N-(pivaloyloxy) aryl amides, internal acetylenes | [Cp*RhCl2]2, CsOAc | Functionalized Isoquinolones | |

| o-alkynylbenzonitriles, o-iodoanilines | Copper catalyst, base | Benzimidazo[2,1-a]isoquinolines |

Thiazinane derivatives are six-membered heterocycles containing both nitrogen and sulfur, which are of interest in medicinal chemistry. The synthesis of these structures can be approached in several ways, including the cyclization of functionalized amino-thiols. This compound can serve as a precursor to such intermediates.

One potential strategy involves the regioselective ring-opening of the aziridine with a sulfur nucleophile, such as hydrogen sulfide or a thiol. This reaction would generate a vicinal aminothiol derivative. This intermediate could then undergo cyclization with a suitable three-carbon electrophile (e.g., 1,3-dibromopropane) to form the 1,4-thiazinane ring. An alternative approach, drawing parallels from the synthesis of 1,3-thiazines from N-(2-hydroxyethyl)amides, involves the thionation of the urea carbonyl group using a reagent like Lawesson's reagent, followed by an intramolecular cyclization pathway.

Table 3: Selected Synthesis Routes for Thiazinane Derivatives

| Precursor | Key Transformation/Reagents | Product | Reference |

|---|---|---|---|

| N-(2-hydroxyethyl)propionamide | Lawesson's reagent, K2CO3 | 2-ethyl-5,6-dihydro-4H-1,3-thiazine | |

| 3-Amino-1-ferrocenylpropan-1-ol | Phenyl isothiocyanate, Acetic Acid | 3-aryl-6-ferrocenyl-N-phenyl-1,3-thiazinan-2-imine |

Oxazolines are five-membered heterocyclic compounds that are prevalent in natural products and are widely used as ligands in asymmetric catalysis. A primary method for their synthesis is the dehydrative cyclization of N-(2-hydroxyethyl) amides. While this compound is a urea derivative, it shares the core N-(2-hydroxyethyl)acyl structural feature.

Therefore, it is plausible that under appropriate dehydrating conditions (e.g., using triphenylphosphine and DDQ) or via thermolysis of a corresponding boron ester, the molecule could undergo intramolecular cyclization. The hydroxyl group would attack the carbonyl carbon of the urea moiety, leading to the formation of a 2-(aziridin-1-ylamino)-2-oxazoline derivative after dehydration. Another powerful method for oxazoline synthesis involves the electrophilic ring expansion of aziridines with ketenes, which provides a catalyst-free route to highly functionalized oxazolines.

Table 4: Representative Methods for Oxazoline Synthesis

| Starting Materials | Conditions/Reagents | Yield | Reference |

|---|---|---|---|

| N-(2-hydroxyethyl) amides | Boric acid, CaO, Thermolysis (240–260 °C) | 75–94% |

Vicinal amino alcohols and amines are fundamental building blocks in organic synthesis, crucial for the preparation of pharmaceuticals, ligands, and natural products. The aziridine ring is essentially a protected form of a 1,2-amino alcohol or a 1,2-diamine. The reductive ring-opening of N-substituted aziridines is a direct and efficient method for accessing these functional groups.

This compound can be readily converted into highly functionalized amino alcohols. Catalytic hydrogenation (e.g., using H2/Pd(OH)2) or treatment with other reducing agents can cleave one of the C-N bonds of the aziridine ring. This process is often highly regioselective, with the attack occurring at the less sterically hindered carbon atom. The ring-opening would unmask a primary or secondary amine, yielding a diaminol or a related amino alcohol derivative, which can be used in further synthetic transformations.

Table 5: Aziridine Ring-Opening for Amino Alcohol/Amine Synthesis

| Aziridine Precursor | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| N-(1-phenylethyl)aziridine-2-carboxylate | Reductive opening (e.g., H2, Pd/C) | Amino alcohols | |

| N-sulfonyl aziridines | Organozinc reagents, Ni catalyst | β-substituted amines |

Role in Guanidinium Ylide-Participating Synthesis

Guanidinium ylides are reactive intermediates that have been successfully employed in the synthesis of aziridines. wiley-vch.denih.gov While direct studies on this compound in this specific context are not extensively documented, the principles of guanidinium ylide chemistry allow for a clear postulation of its role. In a typical reaction, a guanidinium salt bearing a glycinate function reacts with an aldehyde in the presence of a base to form an aziridine-2-carboxylate. nih.gov

The formation of the aziridine ring is believed to proceed through a [3+2] cycloaddition mechanism between the guanidinium ylide and the aldehyde. wiley-vch.de Following the cycloaddition, the intermediate undergoes ring closure and elimination of a urea derivative to yield the final aziridine product. The urea by-product can often be recycled back to the starting guanidinium salt, making this an efficient and atom-economical process. nih.gov

A plausible synthetic route involving a guanidinium ylide to generate a precursor to this compound would involve the reaction of a suitably protected hydroxyethyl-substituted guanidinium salt with an appropriate aldehyde. The resulting aziridine could then be further elaborated to the target carboxamide. The introduction of a chiral template to the guanidinium salt has been shown to enable asymmetric aziridination reactions, highlighting the potential for stereoselective synthesis. nih.gov

Table 1: Postulated Reactants in Guanidinium Ylide Synthesis of a Precursor to this compound

| Reactant Type | Example Structure | Role in Synthesis |

| Guanidinium Salt | Substituted guanidinium salt with a protected hydroxyethyl group | Ylide Precursor |

| Aldehyde | Aromatic or Aliphatic Aldehyde | Electrophilic partner in cycloaddition |

| Base | Organic or Inorganic Base | Deprotonation to form the ylide |

Synthetic Utility of the Hydroxyl Group in Functionalization

The terminal hydroxyl group in this compound provides a valuable handle for further functionalization and molecular elaboration. This primary alcohol can undergo a wide array of common organic transformations, allowing for the introduction of diverse functional groups and the extension of the carbon skeleton.

Common reactions targeting the hydroxyl group include:

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides to form esters. This can be used to introduce a variety of organic moieties.

Etherification: Williamson ether synthesis with alkyl halides or other electrophiles to form ethers, providing a stable linkage to other molecular fragments.

Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid, which can then participate in further reactions such as reductive amination, Wittig reactions, or amide bond formation.

Conversion to Leaving Groups: Transformation into tosylates, mesylates, or halides to facilitate nucleophilic substitution reactions.

The ability to modify this hydroxyl group significantly enhances the synthetic utility of the parent molecule, enabling its incorporation into larger and more complex structures. For instance, poly(N-(2-hydroxyethyl)aziridine) has demonstrated utility as a chelator for metal cations, a property that can be tuned by the functionalization of the hydroxyl groups. utwente.nl

Table 2: Potential Functionalization Reactions of the Hydroxyl Group

| Reaction Type | Reagent(s) | Resulting Functional Group |

| Esterification | Acyl chloride, Pyridine | Ester |

| Etherification | Sodium hydride, Alkyl halide | Ether |

| Oxidation | PCC, CH₂Cl₂ | Aldehyde |

| Tosylation | TsCl, Pyridine | Tosylate |

Polymer Chemistry and Materials Science Applications

Synthesis and Functionalization of Poly(N-(2-hydroxyethyl)aziridine) (PHEA)

Poly(N-(2-hydroxyethyl)aziridine), more accurately named Poly[1-(2-hydroxyethyl)aziridine], is a functional polymer synthesized through the ring-opening polymerization of its corresponding monomer, 1-(2-hydroxyethyl)aziridine. The cationic ring-opening polymerization (CROP) of this monomer is a common method for its synthesis. researchgate.net This process can be initiated by various catalytic systems, with Lewis acids like boron trifluoride etherate (BF₃·OEt₂) being effective. researchgate.net

The polymerization can be conducted in various solvents, and the choice of solvent polarity, along with reaction time and temperature, influences the polymer yield and viscosity. researchgate.net For example, studies have shown that increasing the polarity of the solvent generally leads to higher yields and viscosity. researchgate.net However, the polymerization process is not without complexities. The primary hydroxyl group on the monomer can participate in chain transfer reactions, which can lead to the formation of morpholine (B109124) end groups and affect the regularity of the polymer structure. researchgate.net Research has aimed to optimize reaction conditions to control these side reactions and produce a more regular polymer structure with a desired degree of polymerization. researchgate.net

The resulting polymer is a water-soluble polyamine featuring pendant primary hydroxyl groups on each repeating unit. researchgate.net This structure makes it a versatile platform for post-polymerization modification, as the hydroxyl groups are readily available for a variety of chemical reactions, such as esterification. This allows for the grafting of different functional molecules onto the polymer backbone, tailoring its properties for specific applications, such as creating liquid crystalline polymers by attaching mesogenic groups. researchgate.net

The table below presents data from a study on the polymerization of 1-(2-hydroxyethyl)aziridine, showing the effect of the solvent on the polymer yield.

| Solvent | Initiator (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| Acetonitrile | 1 | 60 | 24 | 85 |

| Dichloromethane | 1 | 40 | 24 | 50 |

| Toluene | 1 | 60 | 24 | 20 |

| Dimethylformamide | 1 | 60 | 24 | 90 |

Data adapted from studies on the cationic polymerization of 1-(2-hydroxyethyl)aziridine. researchgate.net

The chemical structure of Poly[1-(2-hydroxyethyl)aziridine] suggests a strong potential for metal chelation. The polymer backbone is analogous to linear polyethyleneimine (PEI), which is well-known for its ability to coordinate with a wide range of metal ions due to the repeating amine nitrogen atoms. acs.org Furthermore, the pendant hydroxyl (-OH) groups on the side chains of Poly[1-(2-hydroxyethyl)aziridine] provide additional coordination sites. The combined presence of amine nitrogens and hydroxyl oxygens can lead to the formation of stable chelate rings with metal ions.

While specific studies focusing exclusively on the metal chelation properties of Poly[1-(2-hydroxyethyl)aziridine] are not widely documented in the reviewed literature, the capabilities of similar structures are well-established. For instance, other hydroxyl-containing polymers, such as poly(2-hydroxyethyl methacrylate), have been functionalized to create membranes for the affinity separation of proteins via metal chelation. nih.gov The process of metal hydroxide (B78521) particle formation in aqueous polymer solutions often involves the initial formation of complexes between the polymer and metal ions. nih.gov Given these precedents and its inherent chemical structure, Poly[1-(2-hydroxyethyl)aziridine] is a promising candidate for applications in water treatment, metal remediation, and as a component in catalysts or sensors where metal binding is required.

Design and Development of Advanced Materials Utilizing Aziridine (B145994) Chemistry

The inherent reactivity of the aziridine ring makes it a cornerstone for the design and development of advanced materials. By incorporating aziridine functionality into monomers or polymers, materials scientists can create systems that are readily crosslinkable, functionalizable, or responsive. nih.govresearchgate.net

The use of polyfunctional aziridines as crosslinkers for acrylic and polyurethane resins is a prime example of this strategy in action. polyaziridine.com This approach is used to create high-performance coatings, durable adhesives, and resilient inks with superior chemical and mechanical properties. polyaziridine.compolyaziridine.com The ability to form strong covalent bonds upon curing allows for the formulation of materials that meet demanding industrial standards.

Furthermore, the synthesis of polymers like Poly[1-(2-hydroxyethyl)aziridine] opens pathways to new functional materials. The polymer itself, with its polyamine backbone and hydroxyl side chains, is a platform for further chemical modification. researchgate.net This allows for the attachment of various functional groups to create materials for specialized applications, including potential uses in biomedicine, water purification, and nanotechnology. The ability to control the polymerization process and subsequent functionalization reactions is key to designing these advanced materials with precisely tailored properties.

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for Synthesis and Polymerization

The synthesis and polymerization of aziridine-containing monomers are highly dependent on the catalytic systems employed. Future research should focus on discovering and optimizing catalysts that offer greater control over the polymerization of N-(2-Hydroxyethyl)aziridine-1-carboxamide. While traditional cationic and anionic ring-opening polymerizations (CROP and AROP) are known for aziridines, there is a substantial opportunity to explore more sophisticated catalytic approaches. nih.govrsc.org

A key challenge is achieving controlled polymerization to produce polymers with well-defined molecular weights and low dispersity. Research into transition-metal catalysts, such as the nickel-based systems recently used for dynamic kinetic activation of other aziridines, could provide pathways to novel polymer structures. acs.org Such catalysts could enable catalyst-controlled regioselectivity in the ring-opening process, a significant challenge in traditional substrate-controlled reactions. acs.org The development of catalysts for living/controlled polymerization would be a major breakthrough, allowing for the synthesis of block copolymers and other complex architectures.

Furthermore, exploring enzymatic or biocatalytic systems could offer highly selective and environmentally benign alternatives for both the synthesis of the monomer and its subsequent polymerization. The goal is to create a toolbox of catalytic systems that can be selected to tailor the final properties of the resulting polymers.

Integration with Supramolecular Chemistry and Self-Assembly

The presence of the hydroxyl and carboxamide groups in this compound provides ideal handles for directing the self-assembly of its corresponding polymers. These groups can participate in non-covalent interactions, such as hydrogen bonding, which are fundamental to building ordered supramolecular structures. researchgate.net

Future work should investigate how polymers derived from this monomer can self-assemble in solution and in the solid state. nih.gov By controlling the polymer chain length and architecture (e.g., linear vs. branched), it may be possible to create a variety of nanostructures, such as micelles, vesicles, or nanofibers. aminer.org These self-assembled structures could find applications in drug delivery, nanotechnology, and regenerative medicine.

The interaction of these polymers with other small molecules or macromolecules could also be explored to create complex, functional systems. arxiv.org For instance, the polymer could act as a scaffold, with the hydroxyl groups available for further functionalization or for directing the assembly of other components. This approach bridges the gap between molecular design and the creation of materials with emergent properties. aminer.org

Development of Sustainable Synthetic Routes and Methodologies

A critical direction for future research is the development of sustainable, or "green," synthetic methods for this compound and its polymers. This involves evaluating the entire lifecycle of the chemical process, from starting materials to final products.

Research should focus on several key areas of green chemistry:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. The synthesis of related N-activated aziridines often starts from materials like ethanolamine, and the efficiency of such multi-step syntheses should be optimized. nih.gov

Use of Renewable Feedstocks: Investigating the possibility of deriving the monomer from bio-based sources rather than petroleum-based chemicals.

Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids.

By focusing on these principles, chemists can develop manufacturing processes for this compound that are not only scientifically advanced but also environmentally responsible.

Advanced Characterization Techniques for Understanding Reaction Dynamics

A deeper understanding of the polymerization kinetics and reaction mechanisms of this compound is essential for controlling the properties of the resulting polymers. Future research must leverage advanced characterization techniques to monitor these processes in real-time.

In-situ spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Raman spectroscopy, can provide detailed information about the reaction as it occurs. frontiersin.org These techniques can help identify reaction intermediates, determine reaction rates, and elucidate the mechanism of catalyst action. acs.org

For characterizing the final polymer, a suite of advanced techniques is necessary. Dynamic Mechanical Analysis (DMA) and rheology can be used to understand the viscoelastic properties of the polymer networks, while Differential Scanning Calorimetry (DSC) can determine key thermal transitions like the glass transition temperature (Tg). frontiersin.org These methods are crucial for linking the molecular structure of the polymer to its macroscopic material properties and are vital for designing materials for specific engineering applications. frontiersin.org

Table 1: Advanced Characterization Techniques for Polymer Analysis

| Technique | Abbreviation | Information Obtained | Application in this compound Research |

|---|---|---|---|

| Nuclear Magnetic Resonance Spectroscopy | NMR | Chemical structure, reaction kinetics, monitoring bond exchange | Confirming polymerization, studying reaction mechanisms in-situ frontiersin.org |

| Differential Scanning Calorimetry | DSC | Thermal transitions (e.g., Glass Transition Temperature, Tg) | Determining the service temperature range of the resulting polymers frontiersin.org |

| Dynamic Mechanical Analysis | DMA | Viscoelastic properties (Storage Modulus, Loss Modulus) | Quantifying the mechanical response of the polymer to stress and temperature frontiersin.org |

| Rheology | - | Flow and deformation properties, viscosity | Characterizing the behavior of the polymer in a liquid or semi-solid state frontiersin.org |

Synergistic Approaches Combining Computational and Experimental Studies

The synergy between computational modeling and experimental work offers a powerful paradigm for accelerating research. Future studies on this compound should integrate these approaches to gain deeper insights and guide experimental design.

Computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways, predict the stability of intermediates, and understand the electronic structure of catalysts and monomers. acs.orgmdpi.com This can help in screening potential catalysts and reaction conditions before they are tested in the lab, saving time and resources. Molecular dynamics simulations can predict the self-assembly behavior of polymers and their interactions with other molecules, providing a bottom-up understanding of the material's properties.

These computational predictions must be validated through carefully designed experiments. For example, if DFT calculations suggest a particular catalyst should favor a specific ring-opening regioselectivity, this can be tested experimentally and the results used to refine the computational model. acs.org This iterative cycle of prediction and validation is a hallmark of modern chemical research and will be crucial for unlocking the complex chemistry of this compound. mdpi.com

Q & A

Q. Q1. What are the common synthetic routes for N-(2-Hydroxyethyl)aziridine-1-carboxamide, and how can reaction conditions be optimized?

A1. The synthesis typically involves coupling aziridine derivatives with carboxamide precursors. Key steps include:

- Base-catalyzed reactions : Pyridine or piperidine is used to deprotonate intermediates, enhancing nucleophilic attack on the aziridine ring .

- Solvent selection : Dichloromethane or chloroform is preferred for their inertness and ability to stabilize reactive intermediates .

- Yield optimization : Controlling temperature (0–25°C) and stoichiometric ratios minimizes side reactions like ring-opening polymerization. For example, slow addition of reactants reduces exothermic side effects .

Q. Q2. Which analytical techniques are most effective for characterizing this compound?

A2.

- Structural elucidation : NMR (¹H/¹³C) confirms the aziridine ring integrity and carboxamide linkage. Infrared (IR) spectroscopy identifies N–H and C=O stretches (~3300 cm⁻¹ and ~1650 cm⁻¹, respectively) .

- Purity assessment : HPLC with UV detection (λ = 210–230 nm) resolves impurities, while mass spectrometry (ESI-MS) verifies molecular weight .

Q. Q3. How does the aziridine ring’s strain influence reactivity?

A3. The three-membered aziridine ring’s high angle strain (≈60°) increases electrophilicity, making it prone to nucleophilic ring-opening. This reactivity is exploited in:

- Alkylation reactions : Nucleophiles (e.g., thiols, amines) attack the less substituted carbon, forming open-chain products .

- DNA interaction : The ring alkylates nucleophilic DNA bases (e.g., guanine N7), a mechanism studied in vitro using plasmid cleavage assays .

Advanced Research Questions

Q. Q4. How can stereoselectivity be controlled during aziridine ring-opening reactions?

A4. Stereochemical outcomes depend on:

- Catalyst design : Chiral auxiliaries (e.g., (1-phenylethyl) groups) induce asymmetry during nucleophilic attacks. For instance, Rh(II)-catalyzed reactions favor trans-diastereomers .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing enantiomeric excess (e.g., 85% ee reported with LiClO₄ additives) .

- Computational modeling : Density functional theory (DFT) predicts transition-state geometries to guide catalyst selection .

Q. Q5. What experimental strategies resolve contradictions in reported synthetic yields?

A5. Discrepancies often arise from:

- Impurity profiles : Side products from aziridine dimerization reduce yields. Using scavengers (e.g., molecular sieves) absorbs residual water, suppressing hydrolysis .

- Catalyst deactivation : Trace oxygen poisons metal catalysts. Conducting reactions under inert atmospheres (N₂/Ar) improves reproducibility .

- Data normalization : Yields should be reported with reaction scale, purity, and purification method (e.g., column vs. recrystallization) .

Q. Q6. How can researchers design experiments to evaluate this compound’s stability under physiological conditions?

A6. Key approaches include:

- pH-dependent degradation studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS. Aziridine rings degrade rapidly in acidic conditions (t₁/₂ < 1 hr at pH 2) .

- Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures (Td ≈ 150°C for similar aziridines) .

- Serum stability assays : Incubate with fetal bovine serum (37°C) and quantify remaining compound using LC-MS/MS to simulate in vivo conditions .

Q. Q7. What methodologies assess its potential DNA-damaging effects in cellular models?

A7.

- Comet assay : Quantifies single-strand breaks in treated cells (e.g., HeLa cells exposed to 10–100 µM for 24 hr) .

- γ-H2AX immunofluorescence : Detects double-strand breaks via foci formation, with dose-dependent responses .

- SAR analysis : Compare with non-aziridine analogs to isolate alkylation-driven toxicity .

Methodological Considerations for Data Interpretation

Q. Q8. How should researchers address variability in biological activity across cell lines?

A8.

- Cell membrane permeability : Use logP calculations (e.g., ClogP ≈ 1.2) to predict penetration efficiency. Liposomal encapsulation improves uptake in low-permeability lines .

- Metabolic inactivation : Co-treat with cytochrome P450 inhibitors (e.g., ketoconazole) to assess first-pass metabolism effects .

- Control experiments : Include aziridine-negative controls to distinguish target-specific effects from general cytotoxicity .

Q. Q9. What computational tools predict regioselectivity in aziridine functionalization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products